molecular formula C8H17NO2 B1600900 Methyl 7-aminoheptanoate CAS No. 39979-08-3

Methyl 7-aminoheptanoate

Cat. No.: B1600900
CAS No.: 39979-08-3
M. Wt: 159.23 g/mol
InChI Key: AZRQWZVPEAHOOA-UHFFFAOYSA-N
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Description

Methyl 7-aminoheptanoate is an organic compound with the molecular formula C8H17NO2. It is a methyl ester derivative of 7-aminoheptanoic acid. This compound is primarily used in the synthesis of various pharmaceuticals and has applications in organic chemistry research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 7-aminoheptanoate can be synthesized through the esterification of 7-aminoheptanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-aminoheptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 7-aminoheptanoate has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-aminohexanoate
  • Methyl 8-aminooctanoate
  • Methyl 9-aminononanoate

Uniqueness

Methyl 7-aminoheptanoate is unique due to its specific chain length and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of certain pharmaceuticals and in specific research applications .

Properties

IUPAC Name

methyl 7-aminoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-11-8(10)6-4-2-3-5-7-9/h2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRQWZVPEAHOOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454561
Record name Methyl 7-aminoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39979-08-3
Record name Methyl 7-aminoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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